Benzofuran-Acetamide Scaffold Anticonvulsant Potency Range: Scaffold-Level Quantitative Benchmark
The benzofuran-acetamide scaffold to which this compound belongs has been quantitatively characterized for anticonvulsant activity. Shakya et al. (2016) reported that across 24 synthesized N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted) acetamide derivatives, ED₅₀ values ranged from 0.055 to 0.259 mmol/kg (~23.4 to 127.6 mg/kg) in the maximal electroshock seizure (MES) model in mice, with relative potency vs. phenytoin ranging from 0.16 to 0.74 [1]. The ALD₅₀ (approximate lethal dose) range was 1.604–1.675 mmol/kg, yielding a therapeutic index (ALD₅₀/ED₅₀) range of approximately 6.2 to 30.5. No direct in vivo anticonvulsant data are publicly available for the specific compound N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide; the scaffold-level data provide the benchmark against which its activity must be experimentally determined. This compound differs from the published series at the benzofuran substitution position (2-hydroxypropyl vs. 2-benzoyl/4-chlorobenzoyl at C-3) and at the acetamide N-substituent (m-tolyl vs. various amines), representing a distinct chemotype within the broader scaffold class.
| Evidence Dimension | In vivo anticonvulsant potency (MES model, mice) |
|---|---|
| Target Compound Data | Not directly reported; compound belongs to the benzofuran-acetamide scaffold class for which ED₅₀ = 0.055–0.259 mmol/kg has been established across 24 derivatives [1] |
| Comparator Or Baseline | Phenytoin (relative potency reference); most potent benzofuran-acetamides in the series (compounds 5i and 5c) showed relative potency of 0.74 and 0.72 vs. phenytoin [1] |
| Quantified Difference | Scaffold ED₅₀ range: 0.055–0.259 mmol/kg; relative potency range vs. phenytoin: 0.16–0.74; therapeutic index range: ~6.2–30.5 [1] |
| Conditions | Maximal electroshock seizure (MES) model in mice; rotarod neurotoxicity assessment; dose 30 mg/kg; 0.5–4 h observation [1] |
Why This Matters
The benzofuran-acetamide scaffold has a validated quantitative anticonvulsant window with measurable therapeutic indices, establishing a data-backed reference range for experimental benchmarking of this specific compound during procurement decisions.
- [1] Shakya AK, Kamal M, Balaramnavar VM, Bardaweel SK, Naik RR, Saxena AK, Siddiqui HH. Design, synthesis and evaluation of benzofuran-acetamide scaffold as potential anticonvulsant agent. Acta Pharm. 2016;66:353-372. doi:10.1515/acph-2016-0029. View Source
